(S)-N-(Piperidin-3-yl)pyridin-2-amine
Description
(S)-N-(Piperidin-3-yl)pyridin-2-amine is a chiral amine derivative featuring a pyridin-2-amine moiety linked to a piperidin-3-yl group in the (S)-configuration. The stereochemistry at the piperidine-3-yl position may influence its biological interactions, particularly in targeting enzymes or receptors sensitive to chiral centers.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
GNZUTBCKPILFOD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC2=CC=CC=N2 |
Canonical SMILES |
C1CC(CNC1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)pyridin-2-amine typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method includes the use of (S)-3-piperidinol and 2-chloropyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Piperidin-3-yl)pyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of (S)-N-(Piperidin-3-yl)pyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
(S)-N-(Piperidin-3-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in Anticancer Research
Oxadiazole-Pyridin-2-amine Derivatives (e.g., Compounds 1c, 1f, 1g)
- Structure : These compounds replace the piperidine group in (S)-N-(Piperidin-3-yl)pyridin-2-amine with oxadiazole-linked aromatic substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) .
- Activity: Demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, suggesting that the oxadiazole moiety enhances tumor selectivity compared to simpler amines.
Table 1: Anticancer Activity of Selected Analogues
| Compound | Target Cell Line (HOP-92) | Selectivity Index | Molecular Weight (g/mol) |
|---|---|---|---|
| (S)-N-(Piperidin-3-yl)pyridin-2-amine* | Not tested | N/A | ~193.25† |
| 1c (Oxadiazole-chloro) | Active | High | 316.76 |
| 1f (Oxadiazole-methoxy) | Active | Moderate | 312.35 |
*Theoretical calculation based on molecular formula; †Assumed molecular formula: C₁₀H₁₅N₃.
Piperidine-Containing Analogues
N-Substituted Tetrahydro-2H-Pyran-4-amines (Examples 13–14)
- Structure : Example 14 (C₂₅H₃₈N₂O₂, MW: 399.2) incorporates a piperidinyl group within a cyclopentyl-tetrahydro-2H-pyran scaffold .
- Key Difference : The bulky cyclopentyl and tetrahydro-2H-pyran groups in Example 14 likely enhance metabolic stability but reduce blood-brain barrier permeability compared to the simpler piperidine-pyridine structure .
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine
- Structure : A piperidine derivative with a benzyl substituent bearing methoxy and trifluoromethoxy groups (MW: 380.40) .
- Activity : As a serotonin receptor ligand (e.g., CP 122721), this compound highlights how substituents on the piperidine ring can modulate receptor affinity.
- Key Difference : The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects, contrasting with the unsubstituted pyridine in (S)-N-(Piperidin-3-yl)pyridin-2-amine .
Pyridin-2-amine Derivatives with Varied Substituents
4-Methyl-3-nitropyridin-2-amine
- Structure : Nitro and methyl substituents at the 3- and 4-positions alter electronic properties compared to the 2-amine in the target compound .
- Applications : Used in agrochemicals and dyes, emphasizing the role of nitro groups in redox activity and stability.
N-(2-Methylpentan-3-yl)pyridin-3-amine
Table 2: Structural and Physical Properties of Pyridine Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (S)-N-(Piperidin-3-yl)pyridin-2-amine | C₁₀H₁₅N₃* | ~193.25 | Piperidin-3-yl (S-config.) |
| 4-Methyl-3-nitropyridin-2-amine | C₆H₇N₃O₂ | 153.14 | 3-NO₂, 4-CH₃ |
| N-(2-Methylpentan-3-yl)pyridin-3-amine | C₁₁H₁₈N₂ | 192.30 | 3-amine, branched alkyl |
*Assumed based on structural similarity.
Implications for Drug Design
- Bioavailability : The lower molecular weight (~193 g/mol) of (S)-N-(Piperidin-3-yl)pyridin-2-amine compared to Examples 13–14 (~399 g/mol) suggests favorable oral absorption.
- Target Selectivity : The piperidine moiety may confer affinity for amine-binding pockets in CNS targets, whereas oxadiazole derivatives prioritize anticancer activity .
- Steric Effects : The (S)-configuration could enhance enantioselective interactions, as seen in CP 122721’s receptor binding .
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